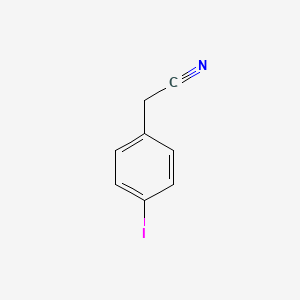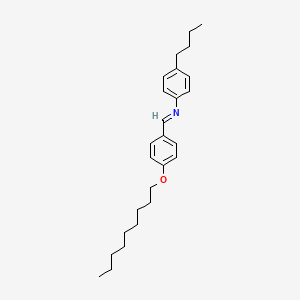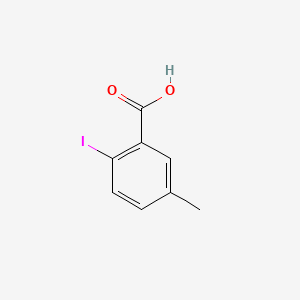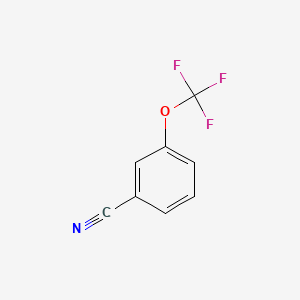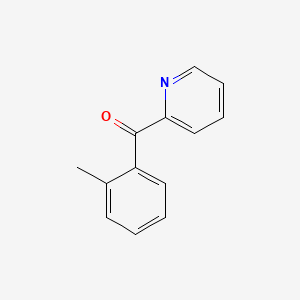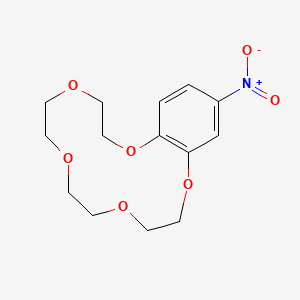
5-アミノ-1-(2,4-ジクロロフェニル)-1H-ピラゾール-4-カルボン酸エチル
説明
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 4-position, an amino group at the 5-position, and a 2,4-dichlorophenyl group at the 1-position. Pyrazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: As a probe to study enzyme interactions and inhibition, particularly in the context of kinases and other proteins involved in signaling pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
作用機序
Target of Action
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets such as p38MAPK, different kinases, COX, and others . .
Mode of Action
For instance, they can act as ligands for receptors or enzymes . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their targets . For instance, if the target is an enzyme involved in a specific biochemical pathway, the compound could inhibit or enhance the activity of the enzyme, thereby affecting the pathway.
Result of Action
If the compound inhibits an enzyme, it could prevent the enzyme from carrying out its function .
生化学分析
Biochemical Properties
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme p38 mitogen-activated protein kinase (p38MAPK), which is involved in inflammatory responses and cell differentiation . The compound acts as an inhibitor of p38MAPK, thereby modulating inflammatory pathways. Additionally, it has been shown to interact with cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, thus influencing inflammatory and pain responses .
Cellular Effects
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of p38MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators. Additionally, the compound interacts with COX enzymes, inhibiting their activity and reducing the synthesis of prostaglandins . These interactions result in the modulation of inflammatory responses and pain perception.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on p38MAPK and COX enzymes, leading to sustained anti-inflammatory and anti-proliferative effects . Prolonged exposure to the compound may result in adaptive cellular responses, potentially altering its efficacy over time .
Dosage Effects in Animal Models
The effects of ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or may be further metabolized to inactive forms. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications .
準備方法
The synthesis of ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency .
化学反応の分析
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of an ethyl ester group, which may affect its solubility and biological activity.
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an ethyl ester group, which may influence its reactivity and pharmacokinetic properties.
The uniqueness of ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other pyrazole derivatives .
特性
IUPAC Name |
ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBRIYKLMQJCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073668 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83279-66-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083279667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



